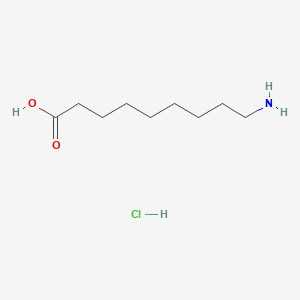

9-Aminononanoic acid;hydrochloride

Description

BenchChem offers high-quality 9-Aminononanoic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Aminononanoic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

23734-86-3 |

|---|---|

Molecular Formula |

C9H20ClNO2 |

Molecular Weight |

209.71 g/mol |

IUPAC Name |

9-aminononanoic acid;hydrochloride |

InChI |

InChI=1S/C9H19NO2.ClH/c10-8-6-4-2-1-3-5-7-9(11)12;/h1-8,10H2,(H,11,12);1H |

InChI Key |

OURQNCJPPXDTOB-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCCN)CCCC(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Weight and Molar Mass Calculation of 9-Aminononanoic Acid HCl

This guide provides a comprehensive examination of the principles and methodologies for accurately determining the molecular weight and molar mass of 9-aminononanoic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical importance of these fundamental chemical properties and offers a detailed, step-by-step protocol for their calculation.

The precise molecular weight of a compound is a cornerstone of chemical and pharmaceutical sciences. It is a critical parameter in drug design and development, influencing everything from reaction stoichiometry and formulation to bioavailability and analytical identification.[1][2] Inaccurate molecular weight determination can lead to significant errors in experimental outcomes and compromise the integrity of research findings.

Distinguishing Molecular Weight from Molar Mass

While often used interchangeably, molecular weight and molar mass are distinct concepts.[3]

-

Molecular Weight (MW): This is the mass of a single molecule, expressed in atomic mass units (amu) or daltons (Da).[3][4] One atomic mass unit is defined as one-twelfth the mass of a single carbon-12 atom.[4][5]

-

Molar Mass (M): This represents the mass of one mole of a substance (approximately 6.022 x 10²³ molecules) and is expressed in grams per mole ( g/mol ).[6][7][8] Numerically, the molar mass of a compound is equivalent to its molecular weight.[7]

The distinction lies in the scale of measurement: molecular weight pertains to a single molecule, while molar mass is a macroscopic property relevant to bulk quantities used in the laboratory.[3]

Calculating the Molecular Weight and Molar Mass of 9-Aminononanoic Acid Hydrochloride

The calculation of the molecular weight of 9-aminononanoic acid HCl requires a systematic, atom-by-atom approach. The process begins with identifying the chemical formula and then summing the atomic weights of all constituent atoms.

The chemical formula for 9-aminononanoic acid is C₉H₁₉NO₂.[9][10][11][12][13] When this compound forms a hydrochloride salt, a molecule of hydrogen chloride (HCl) protonates the amino group. This results in the chemical formula C₉H₂₀ClNO₂ for 9-aminononanoic acid hydrochloride.[14]

The standard atomic weights of the constituent elements are sourced from the periodic table. These values are weighted averages of the naturally occurring isotopes of each element.[15][16][17][18][19]

| Element | Symbol | Atomic Weight (amu) |

| Carbon | C | 12.011[4][5][7][20][21] |

| Hydrogen | H | 1.008[4][15][16][22] |

| Chlorine | Cl | 35.45[4][23] |

| Nitrogen | N | 14.007[4][21][24] |

| Oxygen | O | 15.999[21][25][26][27] |

Note: The precision of atomic weights can be limited by the natural isotopic distribution of the elements.[3]

The molecular weight is calculated by multiplying the count of each atom in the molecule by its atomic weight and summing the results.

For 9-aminononanoic acid hydrochloride (C₉H₂₀ClNO₂):

-

Carbon (C): 9 atoms × 12.011 amu/atom = 108.099 amu

-

Hydrogen (H): 20 atoms × 1.008 amu/atom = 20.160 amu

-

Chlorine (Cl): 1 atom × 35.453 amu/atom = 35.453 amu[17]

-

Nitrogen (N): 1 atom × 14.007 amu/atom = 14.007 amu[21]

-

Oxygen (O): 2 atoms × 15.999 amu/atom = 31.998 amu[21]

Total Molecular Weight = 108.099 + 20.160 + 35.453 + 14.007 + 31.998 = 209.717 amu

The molar mass is numerically equivalent to the molecular weight, with the units expressed as grams per mole ( g/mol ).

Molar Mass of 9-Aminononanoic Acid HCl = 209.717 g/mol

This calculated value aligns with commercially available 9-aminononanoic acid hydrochloride, which has a reported molecular weight of approximately 209.71 g/mol .[14]

Experimental Workflow and Validation

The theoretical calculation of molecular weight is a fundamental step. However, for drug development and stringent scientific research, experimental verification is paramount. High-resolution mass spectrometry is the definitive technique for confirming the molecular weight of a synthesized compound.[2]

-

Sample Preparation: A dilute solution of 9-aminononanoic acid HCl is prepared in a suitable solvent, such as methanol or water.

-

Instrumentation: A high-resolution mass spectrometer, often coupled with a chromatographic system like UHPLC, is employed.[2]

-

Ionization: Electrospray ionization (ESI) is a common technique for ionizing small molecules like 9-aminononanoic acid.[2]

-

Mass Analysis: The instrument measures the mass-to-charge ratio (m/z) of the ionized molecules.

-

Data Interpretation: The resulting spectrum will show a peak corresponding to the molecular ion. The accurate mass measurement from this peak is used to confirm the elemental composition and, consequently, the molecular weight.[2]

This experimental validation provides a self-validating system, ensuring the identity and purity of the compound.

Visualizing the Calculation Workflow

The logical flow of the molecular weight and molar mass calculation can be represented by the following diagram:

Caption: Workflow for calculating molecular weight and molar mass.

Conclusion

The accurate determination of molecular weight and molar mass is a fundamental prerequisite for rigorous scientific research, particularly in the field of drug development. This guide has provided a detailed, step-by-step methodology for the calculation of these critical parameters for 9-aminononanoic acid hydrochloride. By integrating theoretical calculations with experimental validation, researchers can ensure the scientific integrity and trustworthiness of their work.

References

- askIITians. (2025, July 11). What is the atomic mass in hydrogen?

- Unacademy. What is the atomic mass of nitrogen?

- Quora. (2016, October 3). What is the atomic mass of hydrogen?

- Oreate AI Blog. (2025, December 19). Understanding the Atomic Mass of Chlorine: A Deep Dive.

- Oreate AI Blog. (2025, December 30). Understanding the Atomic Mass of Oxygen: A Key Element in Our Universe.

- Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?

- Westfield State University. Atomic/Molar mass.

- Open MedScience. (2024, October 12). Atomic Mass Unit: Unlocking the Secrets of Matter.

- Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Chlorine.

- Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen.

- LabXchange. (2022, June 8). Atomic Mass, Atomic Number, and Carbon-12.

- Aaronchem. 23734-86-3 | 9-aminononanoic acid hydrochloride.

- CK-12 Foundation. Flexi answers - What is the atomic mass of hydrogen?

- Wikipedia. Chlorine.

- Royal Society of Chemistry. Carbon - Element information, properties and uses.

- PubChem. Atomic Mass | Periodic Table of Elements.

- Quora. (2021, March 3). The atomic mass of chlorine in the periodic table is 35.45, yet no single atom of cl has a mass of 35.45. why?

- BYJU'S. Atomic Mass of First 30 Elements.

- Britannica. (2026, January 14). Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts.

- Teachy.ai. Summary of Molar Mass and Its Importance in Everyday Life.

- Vedantu. Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs.

- Testbook. (2026, January 23). [Solved] What is the atomic mass of Nitrogen?

- YouTube. (2022, March 15). How to Find the Mass of One Atom of Carbon (C).

- Physical Measurement Laboratory. Atomic Weights and Isotopic Compositions for Oxygen.

- CK-12 Foundation. Flexi answers - What is the molar mass of O2?

- Wikipedia. Oxygen.

- In-Silico Online. (2024, December 7). Molecular weight (MW): Significance and symbolism.

- BroadPharm. 9-Aminononanoic acid, 1120-12-3.

- AChemBlock. (2026, February 6). 9-Aminononanoic acid 95% | CAS: 1120-12-3.

- AxisPharm. 9-Aminononanoic acid | CAS:1120-12-3.

- CP Lab Safety. 9-Aminononanoic Acid, 97% Purity, C9H19NO2, 1 gram.

- ChemNet. 9-AMINONONANOIC ACID.

- PubChem. 9-Aminononanoic acid | C9H19NO2 | CID 136877.

- Chem-Impex. Boc-9-aminononanoic acid.

- Sigma-Aldrich. 9-Aminononanoic acid | 1120-12-3.

- Wikipedia. Molar mass.

- The Royal Australian College of General Practitioners. (2013, April 15). Mass or molar? Recommendations for reporting concentrations of therapeutic drugs. Retrieved from The Royal Australian College of General Practitioners.

- American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development.

- NIST WebBook. Nonanoic acid.

- Golm Metabolome Database. (2019, April 2). Synonyms of Nonanoic acid.

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Molar mass - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. LabXchange [labxchange.org]

- 6. What is the atomic mass of nitrogen? [unacademy.com]

- 7. openmedscience.com [openmedscience.com]

- 8. teachy.ai [teachy.ai]

- 9. 9-Aminononanoic acid, 1120-12-3 | BroadPharm [broadpharm.com]

- 10. 9-Aminononanoic acid 95% | CAS: 1120-12-3 | AChemBlock [achemblock.com]

- 11. calpaclab.com [calpaclab.com]

- 12. 1120-12-3 9-AMINONONANOIC ACID 9-AMINONONANOIC ACID - CAS Database [chemnet.com]

- 13. 9-Aminononanoic acid | C9H19NO2 | CID 136877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 23734-86-3 | 9-aminononanoic acid hydrochloride [aaronchem.com]

- 15. What is the atomic mass in hydrogen? - askIITians [askiitians.com]

- 16. quora.com [quora.com]

- 17. Understanding the Atomic Mass of Chlorine: A Deep Dive - Oreate AI Blog [oreateai.com]

- 18. westfield.ma.edu [westfield.ma.edu]

- 19. quora.com [quora.com]

- 20. Carbon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 21. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. ck12.org [ck12.org]

- 23. Chlorine - Wikipedia [en.wikipedia.org]

- 24. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 25. Understanding the Atomic Mass of Oxygen: A Key Element in Our Universe - Oreate AI Blog [oreateai.com]

- 26. ck12.org [ck12.org]

- 27. Oxygen - Wikipedia [en.wikipedia.org]

literature review on 9-aminononanoic acid as a Nylon-9 precursor

Content Type: Technical Whitepaper Audience: Researchers, Polymer Scientists, and Drug Development Professionals

Executive Summary

9-Aminononanoic acid (9-ANA) represents a critical "odd-carbon" monomer bridging the gap between the hydrophilic Nylon-6 and the hydrophobic Nylon-11/12. While historically overshadowed by its even-numbered counterparts, 9-ANA has re-emerged as a strategic precursor for Nylon-9 (Polyamide-9) , offering a unique balance of thermal stability (

Beyond materials science, 9-ANA has gained traction in pharmaceutical development as a biodegradable linker for PROTACs and a lipid tail precursor for mRNA delivery systems (LNPs). This guide provides a comprehensive technical analysis of its synthesis, polymerization protocols, and dual-application potential in engineering and medicine.

Synthesis Pathways: From Feedstock to Monomer

The production of 9-ANA relies primarily on the oxidative cleavage of oleic acid, a renewable C18 fatty acid. Two distinct pathways—chemical ozonolysis and metabolic engineering—dominate the field.

Chemical Route: Ozonolysis of Oleic Acid

This is the industrial standard, leveraging the double bond at the C9 position of oleic acid.

-

Mechanism: Oleic acid reacts with ozone (

) to form a molozonide (1,2,3-triolane), which rearranges into a Criegee intermediate. -

Reductive Work-up: Unlike oxidative work-ups that yield azelaic acid (diacid), a reductive work-up (using

or -

Reductive Amination: The aldehyde intermediate undergoes reductive amination with ammonia (

) and hydrogen to yield 9-aminononanoic acid.

Biotechnological Route: Enzymatic Cascade

A sustainable alternative utilizing E. coli host strains engineered with a multi-enzyme cascade.

-

Step 1: Hydration of oleic acid to 10-hydroxystearic acid (Oleate hydratase).

-

Step 2: Oxidation to 10-ketostearic acid (ADH).

-

Step 3: Baeyer-Villiger oxidation to an ester intermediate.

-

Step 4: Hydrolysis and amination to 9-ANA.

Visualization: Synthesis Workflow

Figure 1: Comparison of chemical (Ozonolysis) and biological synthesis pathways for 9-aminononanoic acid.

Polymerization Protocol: Synthesis of Nylon-9[1]

Polymerizing 9-ANA is a self-validating process driven by the removal of water. The reaction is an A-B type polycondensation.

Melt Polycondensation Protocol

Objective: Produce Nylon-9 prepolymer with intrinsic viscosity suitable for pelletizing.

-

Feedstock Preparation: Charge 9-aminononanoic acid into a stainless steel autoclave. Add 0.1 mol% acetic acid as a chain terminator (optional, to control MW) and 0.1 wt% sodium hypophosphite as a catalyst/color stabilizer.

-

Inerting: Purge reactor with

(3 cycles) to remove oxygen. -

Melting & Oligomerization:

-

Heat to 220°C under continuous

flow. -

Hold for 60 minutes . Water vapor will evolve as condensation begins.

-

-

Vacuum Cycle (Critical Step):

-

Gradually reduce pressure to < 100 Pa (< 1 mbar) over 30 minutes to prevent foaming.

-

Maintain temperature at 230–240°C for 2–4 hours .

-

Causality: The vacuum drives the equilibrium toward the polymer by removing the condensate (water), increasing the Degree of Polymerization (DP).

-

-

Discharge: Extrude polymer melt into a water bath and pelletize.

Solid State Polymerization (SSP)

Objective: Increase Molecular Weight (

-

Crystallization: Anneal pellets at 100°C for 1 hour.

-

SSP Reaction:

-

Place pellets in a tumble dryer or fluidized bed reactor.

-

Heat to 180–190°C (below

of 215°C). -

Maintain high vacuum or inert gas sweep for 10–24 hours .

-

Result: Intrinsic viscosity typically increases from ~0.8 dL/g to >1.5 dL/g.

-

Figure 2: Step-by-step workflow for the polymerization of Nylon-9, from monomer to high-molecular-weight polymer.

Technical Characterization & Comparative Analysis

Nylon-9 occupies a "Goldilocks" zone. It possesses higher thermal stability than Nylon-11/12 (due to higher amide density) but significantly lower moisture absorption than Nylon-6 (due to longer methylene segments).

Table 1: Comparative Properties of n-Nylons

| Property | Nylon-6 | Nylon-9 | Nylon-11 | Nylon-12 |

| Monomer Carbon Count | 6 | 9 | 11 | 12 |

| Melting Point ( | 220°C | 210–215°C | 189°C | 178°C |

| Density (g/cm³) | 1.13 | 1.09 | 1.04 | 1.02 |

| Moisture Absorption (Sat. @ 23°C) | 9.5% | ~1.5–2.0% | 1.9% | 1.6% |

| Tensile Modulus (Dry) | 2800 MPa | ~1600 MPa | 1400 MPa | 1200 MPa |

| Bio-Sourcing Potential | Low (Fossil) | High (Oleic Acid) | High (Castor Oil) | Low (Butadiene) |

Data synthesized from standard polymer handbooks and recent literature [1, 5].

High-Value Applications: Beyond the Polymer

While Nylon-9 is an excellent engineering plastic for automotive fuel lines and electrical connectors, 9-ANA has critical applications in the biomedical sector.

Biomedical Polymer Applications[3][4][5][6]

-

Sutures: Nylon-9 monofilaments offer high knot security and tensile strength comparable to Nylon-6/6, but with reduced tissue reactivity due to lower water uptake/swelling.

-

Catheters: The flexibility and dimensional stability make it suitable for tubing that must resist kinking while maintaining precise diameters in humid biological environments [2].

Drug Development: 9-ANA as a Linker & Lipid Precursor

For the pharmaceutical audience, 9-ANA is a versatile building block.

-

Biodegradable Lipid Nanoparticles (LNPs): 9-ANA is used to synthesize biodegradable ionizable lipids for mRNA delivery (e.g., CRISPR/Cas9 therapeutics). The ester linkages derived from 9-ANA are susceptible to endogenous esterases, ensuring rapid clearance and reduced toxicity compared to non-degradable lipids [3].

-

PROTAC Linkers: The C9 chain provides a defined spatial separation (linker length) between the E3 ligase ligand and the target protein ligand. The terminal amine and carboxylic acid allow for facile orthogonal conjugation (e.g., Amide coupling, NHS-ester activation) [4].

References

-

Miller, W. R., et al. (1971). "Nylon-9 via 9-aminononanoic acid from soybean oil." Industrial & Engineering Chemistry Product Research and Development, 10(4), 442-447. Link

-

Asep Industries. (2024). "Exploring the Biomedical Applications of Nylon." Asep Industries Blog. Link

-

Liu, J., et al. (2019). "Biodegradable Amino-Ester Nanomaterials for Cas9 mRNA Delivery in Vitro and in Vivo." ACS Applied Materials & Interfaces. Link

-

BroadPharm. (2024). "9-Aminononanoic acid: Product Information and PROTAC Applications." BroadPharm Catalog. Link

-

MFA Cameo. (2022). "Nylon 9: Physical and Chemical Properties." Museum of Fine Arts Boston. Link

Crystal Structure Analysis of 9-Aminononanoic Acid Hydrochloride Salts

This guide outlines the structural analysis framework for 9-aminononanoic acid hydrochloride , integrating synthetic crystallization protocols with advanced crystallographic characterization.

Executive Summary & Chemical Context

9-Aminononanoic acid hydrochloride (9-ANA·HCl) is a critical ω-amino acid derivative, primarily serving as a precursor for Nylon-9 and as a flexible linker in PROTAC (Proteolysis Targeting Chimera) drug development.

Unlike its zwitterionic parent, the hydrochloride salt stabilizes the amine terminal as an ammonium cation (

Key Structural Challenges:

-

Torsional Flexibility: The long aliphatic C9 chain introduces significant degrees of freedom, often leading to disorder in the central methylene units (

) at room temperature. -

Odd-Even Effect: As an odd-numbered chain, 9-ANA·HCl exhibits packing frustrations distinct from even-numbered homologs (e.g., 10-aminodecanoic acid), often resulting in lower packing efficiency and unique polymorphic transitions.

Experimental Protocol: Synthesis & Crystallization

High-quality single crystals are the prerequisite for definitive structural solution. The following protocol ensures phase purity and optimal crystal habit.

Synthesis of the Hydrochloride Salt

To ensure stoichiometric precision, avoid direct acidification of the solid zwitterion.

-

Dissolution: Dissolve 10 mmol of 9-aminononanoic acid (zwitterion) in 20 mL of 2M HCl at 50°C. Ensure complete dissolution.

-

Evaporation: Rotary evaporate at 60°C under reduced pressure to remove excess water and HCl.

-

Recrystallization (Purification): Redissolve the crude solid in minimal boiling ethanol . Add diethyl ether dropwise until turbidity persists. Cool to 4°C overnight. Filter and dry under vacuum over

.

Single Crystal Growth Strategies

Three parallel methods are recommended to screen for polymorphs.

| Method | Solvent System | Conditions | Target Outcome |

| Slow Evaporation | Water / Ethanol (1:1) | Ambient temp, dust-free | Thermodynamic form (Most stable) |

| Vapor Diffusion | MeOH (inner) / Et2O (outer) | Sealed chamber, 4°C | Kinetic forms (Metastable) |

| Cooling | 1M HCl | 60°C | Large prisms for neutron diffraction |

Crystallographic Analysis Workflow

The following workflow ensures a self-validating structure solution, minimizing errors from disorder or twinning.

Data Collection (SC-XRD)

-

Instrument: Bruker D8 QUEST or equivalent with Mo-K

( -

Temperature: 100 K (Critical).

-

Reasoning: Long alkyl chains exhibit high thermal motion at room temperature. Cooling freezes the methylene chain conformation, allowing precise anisotropic refinement.

-

-

Resolution: Collect data to at least

Å resolution to resolve hydrogen atom positions on the ammonium group.

Structure Solution & Refinement

-

Space Group Determination: Expect Monoclinic (

) or Triclinic (-

Note: Check for systematic absences.[1] If odd-even packing frustration occurs, look for superstructures or modulated phases.

-

-

Disorder Handling: If the central alkyl chain shows elongated thermal ellipsoids, model using a two-site disorder model (PART 1 / PART 2) in SHELXL.

-

Hydrogen Placement:

-

C-H: Constrain using a riding model (AFIX 23 for

). -

N-H / O-H: Locate from difference Fourier maps if data quality permits; otherwise, constrain with DFIX/DANG to ideal geometries to prevent "collapsing" into the heavy atom.

-

Powder X-Ray Diffraction (PXRD)

After solving the single crystal structure, generate a Simulated PXRD Pattern (using Mercury or molecular modeling software) and compare it with the experimental bulk powder pattern.

-

Match: Confirms the single crystal is representative of the bulk material.

-

Mismatch: Indicates the presence of a second polymorph or phase impurity.

Structural Architecture & Packing Logic

In the absence of a specific published CIF for this salt, the structure will follow these chemically mandated rules derived from homologous

The Charge-Assisted Hydrogen Bond (CAHB) Network

The structure is held together by a robust ionic interface, separating hydrophobic layers.

-

Chloride Anchoring: The

ion acts as a trifurcated acceptor.-

It accepts 2-3 H-bonds from the

group ( -

It may accept a strong H-bond from the carboxylic acid (

), forming a discrete anionic bridge.

-

-

Carboxylic Acid Dimers: Alternatively, the

tails may form centrosymmetric dimers (

The Odd-Even Effect (Chain Packing)

Since

-

Terminal Orientation: The terminal functional groups (

and -

Packing Consequence: This forces the molecules to pack in a herringbone or tilted bilayer arrangement to maximize van der Waals contacts between chains while accommodating the bulky ionic heads.

Visualization of Workflows

Diagram 1: Crystallization & Characterization Logic

Caption: Integrated workflow for the synthesis, crystallization, and structural validation of 9-ANA·HCl.

Diagram 2: Hydrogen Bonding Network Topology

Caption: Predicted hydrogen bonding motifs showing the central role of the Chloride ion in bridging the ammonium and carboxylic domains.

References

-

PubChem . (2024).[2] 9-Aminononanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

- Görbitz, C. H. (1989). Crystal structures of linear -amino acids. Acta Crystallographica Section B, 45, 390-395. (Foundational text for homologous series packing).

- Thalladi, V. R., et al. (2000). Simulation of X-ray Powder Patterns for Polymorph Screening. Journal of Applied Crystallography. (Standard protocol reference).

Sources

Methodological & Application

Application Note: Protocol for Polymerization of 9-Aminononanoic Acid Hydrochloride into Nylon-9

Executive Summary & Scientific Rationale

Nylon-9 (Polyamide-9) is a semi-crystalline thermoplastic bridging the property gap between the hydrophilic Nylon-6 and the hydrophobic Nylon-11/12. It exhibits lower moisture absorption than Nylon-6, resulting in superior dimensional stability, while maintaining high mechanical strength.

This protocol addresses the specific challenge of synthesizing Nylon-9 from 9-aminononanoic acid hydrochloride .[1] While the hydrochloride salt is a stable storage form of the monomer, it is unsuitable for direct melt polycondensation. Direct heating of the salt releases corrosive hydrogen chloride (HCl) gas, disrupts stoichiometric balance, and catalyzes hydrolytic degradation, preventing the formation of high-molecular-weight polymer.

The Core Directive of this protocol is a two-phase approach:

-

Monomer Liberation: Controlled neutralization of the hydrochloride salt to isolate the free amino acid (zwitterion).[1]

-

Melt Polycondensation: Step-growth polymerization under dynamic vacuum to drive the equilibrium toward high molecular weight.[1]

Phase I: Precursor Preparation (Monomer Liberation)

Objective: Convert 9-aminononanoic acid hydrochloride (

Reagents & Equipment

-

Precursor: 9-Aminononanoic acid hydrochloride (9-ANA[1]·HCl).

-

Base: Sodium Hydroxide (NaOH), 2M aqueous solution.[1]

-

Solvent: Deionized Water (solvent), Ethanol (washing).[1]

-

Equipment: pH meter (calibrated), Buchner funnel, Vacuum oven.

Protocol Steps

-

Dissolution: Dissolve 9-ANA·HCl in deionized water (1:5 w/v ratio) at room temperature. Ensure complete solubilization.

-

Neutralization: Under constant stirring, dropwise add 2M NaOH. Monitor pH continuously.

-

Target: Adjust pH to the Isoelectric Point (pI) of 9-aminononanoic acid, approximately pH 6.8 – 7.2 .

-

Observation: The solution will become turbid as the free amino acid (zwitterion) precipitates out, as it is least soluble at its pI.

-

-

Crystallization: Cool the slurry to 4°C for 2 hours to maximize yield.

-

Filtration: Filter the white precipitate using a Buchner funnel.

-

Purification (Chloride Removal): Wash the filter cake 3x with ice-cold deionized water to remove NaCl byproducts.

-

Drying: Dry the cake in a vacuum oven at 60°C for 12 hours.

Phase II: Melt Polycondensation

Objective: Polymerize the free amino acid into Nylon-9 via dehydration condensation.

Reaction Mechanism

The reaction is an equilibrium-driven condensation:

Equipment Setup

-

Reactor: Stainless steel or glass autoclave with mechanical stirring (anchor or helical ribbon impeller).[1]

-

Atmosphere: High-purity Nitrogen (

) line (O2 < 5 ppm).[1] -

Vacuum System: Capable of reaching < 1 mbar (absolute).[1]

-

Condenser: To trap evolved water.[1]

Polymerization Protocol

| Stage | Temp (°C) | Pressure | Duration | Critical Action / Mechanism |

| 1. Inerting | Ambient | 1 atm ( | 15 min | Cycle Vacuum/N2 3x to remove |

| 2.[1] Melting | 200°C | 1 atm ( | ~30 min | Heat ramp. Monomer melts (~190°C).[1][2] Stirring begins once molten. |

| 3. Pre-Polymerization | 225°C | 1 atm ( | 60 min | Oligomerization begins. Water evolves rapidly.[1] Continuous |

| 4. Polycondensation | 245°C | < 5 mbar | 2-4 hrs | Critical Step. High vacuum removes trace water, shifting equilibrium to high MW (Le Chatelier’s Principle).[1] |

| 5. Discharge | 245°C | < 10 min | Extrude polymer melt into water bath (quenching) to form strand; pelletize.[1] |

Visualization of Workflow

Figure 1: Integrated workflow for the conversion of 9-aminononanoic acid hydrochloride to Nylon-9, highlighting the critical neutralization and vacuum stages.[1]

Characterization & Quality Control

To validate the synthesis, the following metrics must be assessed:

Viscosity (Molecular Weight Proxy)

-

Method: Dilute Solution Viscometry (ISO 307).[1]

-

Solvent:

-Cresol or Formic Acid (90%).[1] -

Target: Inherent Viscosity (

) > 0.8 dL/g for injection molding grade; > 1.0 dL/g for fiber extrusion.

Thermal Properties (DSC)

-

Instrument: Differential Scanning Calorimetry.[1]

-

Protocol: Heat to 260°C, Cool to 25°C, Heat to 260°C (10°C/min). Use 2nd heating scan.[1]

-

Reference Values [2]:

Chemical Structure (FTIR)[1]

-

Key Bands:

-

Validation: Absence of broad -OH stretch (2500-3000

) confirms consumption of carboxylic acid end-groups.[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Dark/Brown Polymer | Oxidative degradation | Ensure strict |

| Low Viscosity (Brittle) | Insufficient reaction extent | Increase vacuum duration.[1] Ensure vacuum < 5 mbar. |

| Bubbles/Voids | Trapped volatiles | Degas polymer melt longer before discharge.[1] |

| Corrosion of Reactor | Residual Chloride | Improve washing step in Phase I. Ensure |

References

-

PubChem. (n.d.).[1] 9-Aminononanoic acid | C9H19NO2.[1] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link]

-

Museum of Fine Arts Boston. (n.d.).[1] Nylon 9 - Physical and Chemical Properties. CAMEO Materials Database. Retrieved October 26, 2025, from [Link]

-

Coffey, D. et al. (1995).[1] Low temperature nylon polymerization process.[1] U.S. Patent 5,403,910.[1] Retrieved October 26, 2025, from

-

Perkins, R. B., et al. (1975).[1] Nylon-9 from Unsaturated Fatty Derivatives: Preparation and Characterization. Journal of the American Oil Chemists' Society.[5] (Contextualized via search results).

Sources

- 1. 9-Aminononanoic acid | C9H19NO2 | CID 136877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nylon - Wikipedia [en.wikipedia.org]

- 3. Nylon 9 - CAMEO [cameo.mfa.org]

- 4. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]

- 5. US8450509B2 - Method for synthesising 9-aminononanoic acid or the esters thereof from natural unsaturated fatty acids - Google Patents [patents.google.com]

Application Note & Protocols: Strategic Incorporation of 9-Aminononanoic Acid as a Long-Chain Spacer in Fmoc-Based Solid-Phase Peptide Synthesis

Introduction: The Strategic Role of Spacers in Modern Peptide Synthesis

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, enables the efficient and automated construction of peptide chains anchored to an insoluble resin support.[1][2][3] This method simplifies the synthetic process by allowing for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1][4] While the sequence of amino acids dictates the primary function of a peptide, the conjugation of functional moieties—such as fluorophores, biotin, cytotoxic drugs, or large carrier proteins—is often necessary to imbue the peptide with desired properties for diagnostics, imaging, or therapeutic applications.[5][6]

The direct attachment of these moieties can, however, lead to significant challenges, including steric hindrance that may disrupt the peptide's native conformation and biological activity, or undesirable interactions between the conjugate and the peptide backbone.[5][7] This necessitates the use of molecular "spacers" or "linkers," which are chemical entities designed to bridge the peptide and the functional molecule.[8][] An ideal spacer provides requisite distance and flexibility, improves solubility, and is chemically inert to avoid unintended reactions, all while being fully compatible with standard SPPS workflows.[7]

This guide focuses on the application of 9-aminononanoic acid , a long-chain aliphatic spacer, detailing its unique advantages and providing robust protocols for its incorporation using modern Fmoc/tBu chemistry.

Causality & Rationale: Why Select 9-Aminononanoic Acid?

While common spacers like polyethylene glycol (PEG) enhance hydrophilicity and aminohexanoic acid (Ahx) provides a shorter, more rigid linkage, 9-aminononanoic acid offers a distinct set of properties derived from its nine-carbon aliphatic backbone.[5][7] As a bifunctional molecule with a terminal carboxylic acid and a terminal amine group, it serves as a versatile building block for constructing complex bioactive molecules.[10]

Key Advantages:

-

Significant Spatial Separation: The extended nine-carbon chain (~12-14 Å) provides substantial distance between the peptide and a conjugated molecule. This is critical for minimizing steric clashes, particularly when attaching bulky groups, ensuring that the peptide's binding epitopes remain accessible and its biological function is preserved.[6][7]

-

Modulation of Lipophilicity: The hydrophobic alkyl chain of 9-aminononanoic acid imparts significant lipophilicity. In drug development, this property can be strategically leveraged to enhance the passive membrane transport and bioavailability of peptide-drug conjugates.

-

Defined Length and Flexibility: Unlike the more flexible and conformationally diverse PEG spacers, the aliphatic chain of 9-aminononanoic acid provides a more defined and predictable length, while still retaining sufficient rotational freedom. This controlled separation can be crucial for optimizing interactions with biological targets.

-

Chemical Stability: The robust C-C and C-N bonds of the spacer ensure high chemical stability during the repeated cycles of Fmoc deprotection (using a base like piperidine) and acid-mediated final cleavage from the resin.[4][]

Experimental Workflows and Diagrams

The incorporation of 9-aminononanoic acid follows the standard iterative cycle of Fmoc-based SPPS. The process involves deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the Fmoc-protected 9-aminononanoic acid, and then repeating the cycle.

Caption: General workflow for one cycle of SPPS incorporating the 9-aminononanoic acid spacer.

Caption: Schematic of the coupling reaction between the resin-bound peptide and the activated spacer.

Detailed Protocols

This section provides a self-validating protocol for the manual incorporation of Fmoc-9-aminononanoic acid into a peptide sequence on a standard solid-phase resin.

Materials and Reagents

| Item | Description/Specification |

| Resin | Rink Amide or 2-Chlorotrityl Chloride resin (100-200 mesh). Loading: 0.3-1.0 mmol/g. |

| Spacer | Fmoc-9-aminononanoic acid (Fmoc-9-Anc-OH). |

| Amino Acids | Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., tBu, Trt, Pbf). |

| Coupling Reagent | HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). |

| Base | DIPEA (N,N-Diisopropylethylamine). |

| Solvents | DMF (N,N-Dimethylformamide, peptide synthesis grade), DCM (Dichloromethane). |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF. |

| Washing Solvents | DMF, DCM, Methanol. |

| Cleavage Cocktail | Reagent K (TFA/H₂O/Phenol/Thioanisole/TIS, 82.5:5:5:5:2.5) or standard 95% TFA cocktail. |

| Precipitation | Cold (-20°C) diethyl ether or methyl tert-butyl ether (MTBE). |

| Monitoring | Kaiser Test Kit (Ninhydrin test). |

Protocol 1: Incorporation of Fmoc-9-Aminononanoic Acid

This protocol assumes the synthesis has already proceeded and the resin-bound peptide has a free N-terminal amine ready for coupling.

-

Resin Preparation:

-

Ensure the peptide-resin is in a suitable reaction vessel and has been washed thoroughly with DMF (3 x 1 min) to remove any residual piperidine from the previous deprotection step.

-

-

Preparation of Spacer Coupling Solution:

-

In a separate vial, dissolve Fmoc-9-aminononanoic acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Drain the DMF from the reaction vessel containing the resin.

-

Immediately add the activated spacer solution to the resin.

-

Agitate the mixture using a shaker or manual swirling at room temperature for 1-2 hours. Longer coupling times may be beneficial due to the non-standard nature of the spacer.[12]

-

-

Monitoring for Completion (Kaiser Test):

-

After the coupling time, take a small sample of resin beads (5-10 beads) and wash them thoroughly with DMF and then ethanol.

-

Perform the Kaiser test. A negative result (beads remain yellow) indicates the absence of free primary amines and a successful coupling.[13]

-

If the test is positive (beads turn dark blue), the coupling is incomplete. In this case, drain the vessel and repeat the coupling step with a freshly prepared activated spacer solution for another 1-2 hours ("double coupling").[14]

-

-

Washing:

-

Once coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 1 min) to remove all excess reagents and by-products. The resin is now ready for the Fmoc deprotection of the newly added spacer to continue chain elongation.

-

Protocol 2: Final Cleavage and Peptide Precipitation

This protocol is for cleaving the completed peptide from the resin and removing side-chain protecting groups.

-

Final Resin Preparation:

-

After the final N-terminal Fmoc deprotection, wash the peptide-resin with DMF (3x), followed by DCM (3x), and finally methanol (2x).

-

Dry the resin thoroughly under a vacuum for at least 1 hour.

-

-

Cleavage Reaction:

-

Place the dry resin in a clean flask.

-

Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin (approx. 10 mL per 100 mg of resin).[15]

-

Caution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.[16]

-

Stopper the flask and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling. The optimal time depends on the peptide sequence and protecting groups used.[17]

-

-

Peptide Isolation:

-

Filter the resin from the cleavage mixture into a collection tube.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

In a separate, larger tube, add 10-20 volumes of ice-cold diethyl ether.

-

Slowly add the TFA filtrate dropwise into the cold ether while gently swirling. A white precipitate (the crude peptide) should form.

-

-

Peptide Recovery and Washing:

-

Centrifuge the ether suspension to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with another portion of cold ether to remove residual scavengers, and repeat the centrifugation and decanting steps.

-

After the final wash, allow the peptide pellet to air-dry briefly in the fume hood to evaporate excess ether before placing it under a high vacuum.

-

Analysis and Characterization

The crude peptide should be analyzed to confirm its identity and purity before proceeding to purification.

| Technique | Purpose | Expected Outcome |

| LC-MS | To determine the molecular weight of the synthesized peptide and assess crude purity. | A major peak in the chromatogram with a mass spectrum corresponding to the calculated molecular weight of the peptide containing the 9-aminononanoic acid spacer. |

| RP-HPLC | To purify the crude peptide from deletion sequences, capped fragments, and other impurities. | Isolation of a single, sharp peak corresponding to the target peptide, with purity typically >95% for most research applications.[18][19] |

| Amino Acid Analysis | To confirm the amino acid composition of the final peptide. | The analysis should reflect the correct ratio of all amino acids in the sequence. Note that 9-aminononanoic acid will not be detected as a standard amino acid. |

References

-

What Spacers Should I Use in My Peptides? - LifeTein. (2025, May 14). Available from: [Link]

-

linker-spacer-examples - LifeTein. (2024, March 27). Available from: [Link]

-

Peptide Modifications; Cyclization; Stapled peptides; phosphorylation; | AAPPTec. Available from: [Link]

-

Fmoc Resin Cleavage and Deprotection. Available from: [Link]

-

9-Aminononanoic acid | CAS:1120-12-3 - AxisPharm. Available from: [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Available from: [Link]

-

Solid-Phase Peptide Synthesis (SPPS) Technology - CD Formulation. (2022, January 20). Available from: [Link]

-

Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? (2026, January 26). Available from: [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

-

Solid-phase peptide synthesis. (2014, July 18). RSC Advances. Available from: [Link]

-

Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc. (2025, July 22). Available from: [Link]

-

Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Available from: [Link]

-

Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research. (2025, November 18). Available from: [Link]

-

Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis - ResearchGate. Available from: [Link]

-

Mastering Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

-

RP-HPLC Chromatogram of an analog peptide (two spacers) before being... - ResearchGate. Available from: [Link]

-

Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023, January 30). Available from: [Link]

-

Amino Acid Sidechain Deprotection - Aapptec Peptides. Available from: [Link]

-

Solid-phase Peptide Synthesis (SPPS) in Research & Development - Gyros Protein Technologies. (2019, September 15). Available from: [Link]

-

Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022, February 14). Available from: [Link]

- WO2015028599A1 - Cleavage of synthetic peptides - Google Patents.

-

Methods and protocols of modern solid phase peptide synthesis - ResearchGate. Available from: [Link]

-

Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns | Agilent. (2023, May 3). Available from: [Link]

-

Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. Available from: [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. biovera.com.au [biovera.com.au]

- 3. jpt.com [jpt.com]

- 4. Solid-Phase Peptide Synthesis (SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 5. Peptide Linkers and Spacers Design - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. lifetein.com [lifetein.com]

- 8. lifetein.com [lifetein.com]

- 10. 9-Aminononanoic acid, 1120-12-3 | BroadPharm [broadpharm.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. digital.csic.es [digital.csic.es]

- 14. biotage.com [biotage.com]

- 15. researchgate.net [researchgate.net]

- 16. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. lcms.cz [lcms.cz]

- 19. agilent.com [agilent.com]

Troubleshooting & Optimization

purification techniques for removing impurities from 9-aminononanoic acid HCl

Topic: Purification Techniques for 9-Aminononanoic Acid Hydrochloride Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals

Welcome to the Technical Support Center

You are likely working with 9-Aminononanoic Acid (9-ANA) , a critical

When working with the Hydrochloride (HCl) salt form, you face a unique set of solubility challenges distinct from the free zwitterion. The following guide addresses the specific removal of impurities such as azelaic acid , nonanoic acid , and oligomeric amides .

Module 1: Impurity Profiling & Diagnostics

Q: Why does my crude 9-aminononanoic acid HCl have a waxy texture and a lower-than-expected melting point?

A: This is a classic signature of lipid-like impurities . Because 9-ANA is derived from long-chain fatty acids (C18 oleic acid), the most persistent impurities are:

-

Azelaic Acid (C9 Diacid): The oxidative cleavage byproduct.[1]

-

Pelargonic (Nonanoic) Acid: The mono-acid byproduct.

-

Oligomers: Polyamides formed if the reaction temperature spiked, causing the amine head to react with the carboxyl tail.

Diagnostic Table: Impurity Signatures

| Impurity | Chemical Nature | Solubility Behavior | Impact on HCl Salt |

| Azelaic Acid | Dicarboxylic Acid | Soluble in alcohols, acetone, ether. | Depresses melting point; causes "stickiness." |

| Nonanoic Acid | Fatty Acid | Highly soluble in non-polar organics. | Oily residue; distinct fatty odor. |

| Inorganic Salts | Catalysts (e.g., Ru, Na) | Insoluble in organics; Soluble in water. | Increases ash content; interferes with polymerization. |

| 9-ANA Oligomers | Polyamide | Insoluble in most solvents. | Causes turbidity/haze in solution. |

Module 2: The "Anti-Solvent" Recrystallization Protocol

Q: Standard water recrystallization isn't working. The product oils out or yields low purity. How do I fix this?

A: You must exploit the Ionic vs. Non-Ionic solubility difference. Water is often too effective a solvent for the HCl salt, making recovery difficult (high loss). Conversely, the impurities (azelaic acid) are also somewhat soluble in hot water.

The Solution: Use an Ethanol-Acetone or Methanol-Ether system.

-

The Logic: 9-Aminononanoic Acid HCl is an ionic species. It is soluble in polar alcohols (Ethanol/Methanol) but insoluble in non-polar/moderately polar solvents (Acetone/Ether).

-

The Trick: Azelaic acid and Nonanoic acid remain soluble in Acetone/Ether even at lower temperatures.

Protocol: Reactive Precipitation & Crystallization

-

Dissolution: Dissolve the crude 9-aminononanoic acid in a minimum volume of warm Ethanol (50–60°C) containing a slight excess of conc. HCl (to ensure full protonation).

-

Ratio: Approx. 5–7 mL Ethanol per gram of crude solid.

-

-

Filtration (Oligomer Removal): While hot, filter the solution through a glass frit or Celite pad.

-

Why: This removes insoluble polyamide oligomers and inorganic salts that do not dissolve in ethanol.

-

-

The "Drowning Out" (Precipitation): Slowly add Acetone (or Diethyl Ether) to the stirring warm filtrate.

-

Ratio: Add until a persistent cloudiness just begins to form (usually 1:1 to 1:2 Ethanol:Acetone ratio).

-

-

Crystallization: Remove heat. Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4–6 hours.

-

Isolation: Filter the crystals under vacuum.

-

Wash: Wash the cake with cold Acetone . This is critical to wash away the surface mother liquor containing the azelaic acid.

Visualization: Recrystallization Workflow

Caption: Workflow for separating ionic HCl salt from non-ionic fatty acid impurities using solvent polarity differentiation.

Module 3: Advanced Purification (Ion Exchange)

Q: I require Pharma-Grade purity (>99.5%). Recrystallization is leaving trace color bodies. What next?

A: Recrystallization is excellent for bulk impurity removal, but Ion Exchange Chromatography (IEX) is the polisher.

Because 9-ANA is an amino acid, it is amphoteric. However, we can exploit its cationic nature in acid.

Protocol:

-

Resin Selection: Use a Strong Acid Cation (SAC) resin (e.g., Dowex 50W or Amberlite IR-120) in the

form. -

Loading: Dissolve your semi-pure crystals in water. The pH should be acidic (< pH 3). Load onto the column.[1]

-

Washing: Wash the column with distilled water and then 50% Ethanol/Water.

-

Why: This flushes out any remaining non-ionic fatty acids stuck in the resin matrix.

-

-

Elution: Elute the 9-ANA using Aqueous Ammonia (1M to 2M) .

-

Note: This elutes the Free Base (Zwitterion).

-

-

Re-acidification: Evaporate the ammonia, redissolve in water/ethanol, and add concentrated HCl to regenerate the high-purity HCl salt.

Module 4: FAQ - Troubleshooting Specific Issues

Q: My crystals are extremely hygroscopic and turn into a paste on the filter. Why? A: 9-Aminononanoic Acid HCl is naturally hygroscopic.

-

Fix: Do not air dry in a humid environment. Immediately after filtration, transfer the filter cake to a Vacuum Desiccator containing

or KOH pellets. -

Fix: Ensure you wash with anhydrous acetone. If your wash solvent contains water, it will make drying difficult.

Q: There is a persistent yellow color in the product. A: This usually comes from trace conjugated aldehydes from the ozonolysis step.

-

Fix: During the initial Ethanol dissolution (Module 2, Step 1), add Activated Carbon (0.5% w/w) . Stir for 15 minutes before the hot filtration step. This is highly effective for removing conjugated color bodies.

Q: Can I use water as the primary solvent? A: Yes, but with caveats.

-

Perkins et al. (JAOCS) describe dissolving the crude acid in hot water (10% solution), treating with carbon, and then adding an equal volume of acetone to precipitate the product [1].[5]

-

Risk: If the azelaic acid content is very high, it may co-precipitate in water. The Ethanol/Acetone method described in Module 2 is superior for high-impurity feeds because azelaic acid is much more soluble in ethanol/acetone mixtures than in water.

References

-

Perkins, R. B., et al. (1975).[5] "Nylon-9 from Unsaturated Fatty Derivatives: Preparation and Characterization." Journal of the American Oil Chemists' Society, 52, 473-477.[3][5] Link

-

Thuriet, et al. (2013). "Method for synthesising 9-aminononanoic acid or the esters thereof from natural unsaturated fatty acids."[3] U.S. Patent 8,450,509 B2. Link

-

PubChem. (n.d.).[2] "9-Aminononanoic acid (Compound)." National Library of Medicine.[2] Link[2]

-

Kohlhase, W. L., et al. (1970).[5] "9-Aminononanamide and nylon-9 from azelaaldehyde derivatives." Journal of the American Oil Chemists' Society, 47, 183-188.[5] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. 9-Aminononanoic acid | C9H19NO2 | CID 136877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US8450509B2 - Method for synthesising 9-aminononanoic acid or the esters thereof from natural unsaturated fatty acids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]

preventing lactam formation during 9-aminononanoic acid polymerization

To: User From: Dr. Aris Thorne, Senior Application Scientist, Polymer Chemistry Division Subject: Technical Guide: Preventing Lactam Formation in 9-Aminononanoic Acid Polymerization

Executive Summary

You are encountering challenges with the polymerization of 9-aminononanoic acid (9-ANA) , specifically regarding the formation of 9-nonanelactam (a 10-membered macrocycle). Unlike the synthesis of Nylon-6 from caprolactam, where the monomer is a stable lactam, 9-ANA polymerization is thermodynamically driven toward the linear polymer (Nylon-9) due to the high ring strain inherent in medium-sized (9–11 membered) rings.

However, lactam formation can still occur as a kinetically trapped side-product or via thermal depolymerization (back-biting) under suboptimal conditions. This guide provides a self-validating troubleshooting framework to minimize cyclization and maximize molecular weight.

Part 1: The Thermodynamic Landscape

Before troubleshooting, you must understand the "why." The competition between polymerization and cyclization is governed by the Ruggli-Ziegler Dilution Principle and Ring Strain .

-

Polymerization (Intermolecular): Second-order reaction (

). Favored at high concentrations (melt). -

Cyclization (Intramolecular): First-order reaction (

). Favored at high dilution .

Critical Insight: The 10-membered ring (9-nonanelactam) suffers from significant transannular strain (Prelog strain) due to steric repulsion between hydrogens across the ring. Consequently, the equilibrium constant (

Mechanism Visualization

The following diagram illustrates the competitive pathways.

Figure 1: Competitive pathways in 9-ANA polymerization. Green arrows indicate the desired pathway; red dashed arrows indicate side reactions.

Part 2: Troubleshooting Dashboard (Q&A)

Scenario A: "I detect cyclic oligomers in my final product."

Diagnosis: You are likely polymerizing in solution or failed to remove water efficiently, trapping the reaction at low conversion where cyclization competes.

Q1: Are you using a solvent?

-

Yes: If you are using a solvent (e.g., m-cresol, NMP) to lower viscosity, you are inadvertently favoring cyclization.

-

Fix: Switch to Melt Polycondensation . If solution polymerization is mandatory, the monomer concentration must exceed the Critical Concentration (

) , typically

Q2: How efficient is your water removal?

-

Context: Polycondensation is an equilibrium reaction:

. -

The Trap: If water remains, the molecular weight (MW) stays low. Low MW oligomers have flexible ends that can "bite back" to form rings.

-

Fix: Apply high vacuum (

mbar) during the final stage of polymerization to drive the equilibrium toward high polymer (Degree of Polymerization

Scenario B: "My polymer turns yellow/brown and lactam content increases over time."

Diagnosis: Thermal degradation causing "back-biting."

Q3: What is your reaction temperature?

-

Context: The melting point (

) of Nylon-9 is approx. 190–200°C. -

Issue: Operating significantly above the

(e.g., -

Fix: Limit melt temperature to

(approx. 220°C). Use Solid State Polymerization (SSP) for final MW buildup if needed.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize lactam formation by maintaining high concentration and controlling thermal history.

Method: Two-Stage Melt Polycondensation

Materials:

-

9-Aminononanoic acid (High purity, >99%)

-

Catalyst: None usually required (autocatalytic), or 0.1 wt%

as a stabilizer. -

Antioxidant: 0.1 wt% Irganox 1098 (to prevent oxidative degradation).

Step-by-Step Workflow:

| Stage | Parameter | Setpoint | Scientific Rationale |

| 1. Pre-Polymerization | Atmosphere | Eliminates | |

| Temp | 200°C | Melts monomer ( | |

| Pressure | Atmospheric | Retains monomer (prevents sublimation) while allowing bulk water steam to escape. | |

| Time | 60 mins | Conversion reaches ~80-90%. Oligomers are too short to cyclize effectively. | |

| 2. Vacuum Stage | Temp | 220°C | Slightly above |

| Pressure | Ramp to <1 mbar | Critical Step: Removes trace water. Shifts equilibrium to polymer.[1] | |

| Time | 2-4 Hours | Builds high MW. High viscosity prevents chain ends from meeting (diffusion control). | |

| 3. Solid State (Optional) | Temp | 170°C (Solid) | If ultra-high MW is needed, polymerize below |

Troubleshooting Logic Tree

Figure 2: Decision tree for isolating the root cause of lactam formation.

Part 4: References

-

Carothers, W. H. (1929). Studies on Polymerization and Ring Formation.[2] I. An Introduction to the General Theory of Condensation Polymers. Journal of the American Chemical Society.

-

Ruggli, P. (1912). Die Verdünnungsprinzip (The Dilution Principle). Annalen der Chemie. (Foundational text on dilution vs. cyclization).

-

Kricheldorf, H. R. (2001). Cyclization in Polycondensation. In: Cyclic Polymers, Elsevier. (Details the thermodynamics of medium-sized rings).

-

Zimmerman, J. (1988). Polyamides.[3][4][5] In: Encyclopedia of Polymer Science and Engineering. Wiley-Interscience. (Specifics on Nylon-9 and melt processing).

-

Marek, J., & Tomka, I. (2018). Thermodynamics of Polymerization of cyclic amides. Journal of Polymer Science. (Equilibrium data for lactams).

Sources

handling hygroscopicity of 9-aminononanoic acid hydrochloride during storage

Technical Support Center: 9-Aminononanoic Acid Hydrochloride Case Reference: Handling & Storage of Hygroscopic Omega-Amino Acids

Welcome to the Technical Support Center

Subject: 9-Aminononanoic Acid Hydrochloride (9-ANA HCl) CAS: 23734-86-3 (HCl salt) | Molecular Weight: 209.71 g/mol Support Tier: Level 3 (Senior Application Scientist)

You are accessing this guide because you are likely experiencing "clumping," "deliquescence" (turning into liquid), or stoichiometric inconsistencies in your synthesis. 9-Aminononanoic acid hydrochloride is an

This guide provides a self-validating system to ensure your material remains dry, free-flowing, and stoichiometrically accurate.

Part 1: The Mechanism (The "Why")

To handle this compound effectively, you must understand the enemy: Atmospheric Moisture.

The hydrochloride salt form creates a crystal lattice held together by ionic bonds (

-

Surface Adsorption: Upon exposure to air (even at 40-50% RH), water molecules bind to the surface chloride ions.

-

Lattice Expansion: If the exposure continues, water penetrates the crystal lattice, forming a hydrate.

-

Deliquescence: Eventually, the crystal lattice collapses, dissolving the salt into its own absorbed water.

The Critical Consequence: If your 9-ANA HCl has absorbed 10% water by weight, a 100 mg sample contains only 90 mg of reactant. This causes a 10% stoichiometric error , leading to incomplete peptide couplings, failed polymerizations (Nylon-9 precursors), or unreacted end-groups in PROTAC linker synthesis.

Part 2: Storage Protocols (The "How")

Standard: The Double-Barrier Method

Do not rely on the original vendor bottle alone. Screw caps are not hermetic seals over long periods.

Protocol A: Long-Term Storage (>1 Week)

Environment: -20°C Freezer | Atmosphere: Inert (Argon/Nitrogen)

-

Aliquot Immediately: Upon receipt, do not store the bulk bottle. Divide the material into single-use aliquots (e.g., 100mg or 500mg) inside a glove box or dry bag.

-

Primary Barrier: Use glass vials with Teflon-lined caps. Wrap the cap junction tightly with Parafilm or electrical tape.

-

Secondary Barrier: Place the sealed vials inside a secondary jar containing a desiccant packet (Silica Gel or

). -

Temperature: Store at -20°C.

-

Critical Step: Before opening a frozen vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial in humid air causes immediate condensation on the powder.

-

Protocol B: Short-Term/Benchtop Storage

Environment: Desiccator | Desiccant: Activated Silica Gel with Indicator

-

Store the working vial in a vacuum desiccator.

-

Refresh desiccant when the indicator changes color.

-

Never leave the vial open on the balance.

Part 3: Handling & Weighing (The "Action")

Objective: Minimize "Open-Vial Time" (OVT)

The 2-Minute Rule: Hygroscopic salts can absorb detectable moisture within 2-5 minutes at >50% RH.

Workflow:

-

Prepare the Balance: Place a tared weighing boat and a clean spatula near the balance.

-

The "Dry-Blanket" Technique: If a glove box is unavailable, place an inverted funnel connected to a gentle stream of dry Nitrogen/Argon above the balance pan. This creates a localized dry zone.

-

Rapid Transfer:

-

Dissolution: Dissolve the solid in your reaction solvent immediately. Do not let the weighed solid sit in the weigh boat.

Part 4: Troubleshooting & Recovery

Is my sample compromised?

If your powder looks sticky, clumped, or glassy, use the logic flow below to determine the next step.

Figure 1: Decision Matrix for assessing material integrity. Visual cues alone are unreliable; melting point depression is the primary indicator of hydration.

Recovery Protocol: Vacuum Drying

If your material is wet, you can recover it. Do not heat excessively, as this can encourage HCl dissociation or amide formation (if impurities are present).

| Parameter | Setting | Reason |

| Equipment | Vacuum Oven or Schlenk Line | Continuous removal of evolved vapor. |

| Desiccant | Place a tray of | |

| Temperature | 40°C - 45°C | Sufficient to drive off water; low enough to prevent degradation. |

| Vacuum | < 1 mbar (High Vacuum) | Low pressure lowers the boiling point of adsorbed water. |

| Duration | 12 - 24 Hours | Dry until constant mass is achieved (weigh, dry 2h, weigh again). |

Frequently Asked Questions (FAQs)

Q1: Can I use 9-Aminononanoic Acid (Free Base) instead of the HCl salt to avoid hygroscopicity?

-

Answer: Yes, the free base (CAS 1120-12-3) is significantly less hygroscopic (MP 115-118°C). However, the free base is less water-soluble. If your reaction is in an organic solvent (DCM, DMF), the free base is often preferred. If you are working in aqueous buffers or need high solubility, the HCl salt is necessary. Note: You can convert the salt to the free base by washing an organic solution with basic buffer (NaHCO3).

Q2: I see an extra peak in my NMR around 4.8 ppm (D2O) or 3.3 ppm (DMSO). Is this an impurity?

-

Answer: This is likely the HDO/Water peak . In DMSO-

, a sharp water peak at 3.33 ppm confirms your salt has absorbed moisture. Integrate this peak relative to the methylene protons of the 9-ANA chain. If the water integral is significant (>0.5 equivalents), you must adjust your molecular weight calculation (MW_apparent = MW_salt + X * MW_water) or dry the sample.

Q3: Can I store the HCl salt in a standard refrigerator (4°C)?

-

Answer: Only if perfectly sealed. Refrigerators have high internal humidity. If the seal fails, the cold container will pump water from the fridge air into your powder. A freezer (-20°C) is drier, but a desiccator at Room Temperature is safer than a poorly sealed vial in a fridge.

Q4: Is the material light sensitive?

-

Answer: While not highly photo-labile, long-term storage should always be in amber vials or foil-wrapped containers to prevent slow oxidative degradation of the amine, which can turn the powder yellow over months.

References

-

National Center for Biotechnology Information (2025).PubChem Compound Summary for CID 136877, 9-Aminononanoic acid. Retrieved February 17, 2026.

-

[Link]

-

- Sigma-Aldrich (MilliporeSigma).

- BenchChem Technical Support.Handling and storage protocols for hygroscopic amino acid salts.

-

ResearchGate Community Forum.Best practices for drying amino acid hydrochloride salts.

-

[Link]

-

Sources

Technical Support Center: Minimizing Side Reactions in the Ozonolysis Synthesis of 9-Aminononanoic Acid

Welcome to the Technical Support Center for the synthesis of 9-aminononanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable nylon precursor and pharmaceutical intermediate. Here, we address common challenges and provide in-depth guidance on minimizing side reactions during the critical ozonolysis and subsequent reductive amination steps.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of oleic acid ozonolysis?

A1: The ozonolysis of oleic acid initially cleaves the carbon-carbon double bond, leading to the formation of two primary C9 products: nonanal and 9-oxononanoic acid.[1][2] Depending on the workup conditions, these can be further converted. An oxidative workup will yield azelaic acid and nonanoic acid, while a reductive workup primarily yields nonanal and 9-hydroxynonanoic acid.

Q2: My ozonolysis reaction is producing a significant amount of polymeric material. What is causing this?

A2: The formation of high molecular weight byproducts, often appearing as a viscous oil or insoluble solid, is a common issue. This is primarily due to secondary reactions of the highly reactive Criegee intermediates formed during ozonolysis.[1][3] These intermediates can react with other molecules in the mixture, such as aldehydes, carboxylic acids, or even other Criegee intermediates, to form secondary ozonides, α-acyloxyalkyl hydroperoxides (α-AAHPs), and other oligomeric and polymeric structures.[1][3][4][5]

Q3: I'm observing poor yields in the reductive amination step. What are the most likely reasons?

A3: Low yields in the reductive amination of 9-oxononanoic acid to 9-aminononanoic acid can stem from several factors. Inefficient imine formation between the aldehyde group of 9-oxononanoic acid and the ammonia source is a common culprit. Additionally, the choice of reducing agent and reaction conditions are critical. If the reducing agent is too harsh, it may reduce the carboxylic acid group. Conversely, if it is too mild or used in insufficient quantity, the reduction of the imine will be incomplete. The presence of impurities from the ozonolysis step can also interfere with the catalyst or reagents.

Q4: What is the preferred reducing agent for the reductive amination of 9-oxononanoic acid?

A4: For the reductive amination of aldehydes and ketones, sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent. Its mild nature allows for the selective reduction of the imine intermediate in the presence of the aldehyde, thereby minimizing the formation of the corresponding alcohol byproduct (9-hydroxynonanoic acid).[6] It is also considered a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can produce toxic hydrogen cyanide gas.[6]

Troubleshooting Guide: Ozonolysis of Oleic Acid

Problem 1: Low Yield of Desired C9 Products (Azelaic Acid/9-Oxononanoic Acid)

Probable Causes:

-

Incomplete Reaction: Insufficient ozone delivery or premature termination of the reaction.

-

Side Reactions of Criegee Intermediates: As mentioned in FAQ 2, reactive Criegee intermediates can lead to the formation of undesired byproducts, including secondary ozonides and polymers, thus reducing the yield of the target C9 compounds.[1][3][7]

-

Sub-optimal Reaction Temperature: Ozonolysis is typically conducted at low temperatures (-78 °C is common) to stabilize the initial ozonide and minimize side reactions. Higher temperatures can lead to uncontrolled decomposition and the formation of a wider range of byproducts.

Solutions & Scientific Rationale:

-

Optimize Ozone Delivery: Ensure a steady and sufficient flow of ozone. The reaction progress can be monitored by the disappearance of the blue color of ozone in the solvent or by analytical techniques like TLC or GC.

-

Utilize a "Reactive Solvent": Performing the ozonolysis in a participating solvent like methanol can help to trap the Criegee intermediate.[8][9] The methanol reacts with the intermediate to form a more stable α-hydroperoxy ether, which can then be cleanly converted to the desired products during the workup. This significantly minimizes the formation of polymeric byproducts.[8][9]

-

Control Reaction Temperature: Maintain a consistently low temperature throughout the ozonolysis. A dry ice/acetone bath is a standard and effective method for achieving this.

-

Investigate Alternative Oxidative Cleavage Methods: For some applications, alternative methods to ozonolysis, such as chemo-enzymatic routes, may offer a more sustainable and selective approach to producing azelaic and pelargonic acids from oleic acid.[10]

Experimental Protocol: Ozonolysis of Oleic Acid in Methanol

-

Dissolve oleic acid in a suitable solvent mixture, such as dichloromethane and methanol (e.g., a 9:1 ratio).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Bubble ozone gas through the solution. The reaction is typically complete when the solution retains a persistent blue color, indicating an excess of ozone.

-

Purge the solution with an inert gas (e.g., nitrogen or argon) to remove any remaining ozone.

-

Proceed with the appropriate workup (oxidative or reductive) to obtain the desired C9 products.

Data Presentation: Common Byproducts of Oleic Acid Ozonolysis

| Byproduct Class | Specific Examples | Formation Mechanism |

| Carboxylic Acids | Nonanoic acid, Octanoic acid | Rearrangement of Criegee intermediates or further oxidation.[4][5] |

| Aldehydes | Nonanal | Primary ozonide cleavage.[2][4] |

| Secondary Ozonides | Dimeric and oligomeric structures | Reaction of Criegee intermediates with aldehydes.[3][5] |

| α-Acyloxyalkyl Hydroperoxides (α-AAHPs) | Esters formed from Criegee intermediates and carboxylic acids | Reaction of Criegee intermediates with the carboxylic acid moiety of oleic acid or its products.[3][5] |

| Polymers/Oligomers | High molecular weight esters and peroxides | Polymerization reactions involving Criegee intermediates.[1][4] |

Troubleshooting Guide: Reductive Amination of 9-Oxononanoic Acid

Problem 2: Formation of 9-Hydroxynonanoic Acid as a Major Byproduct

Probable Causes:

-

Direct Reduction of the Aldehyde: The reducing agent is reacting with the starting material (9-oxononanoic acid) before it can form the imine with the ammonia source. This is more common with stronger reducing agents like sodium borohydride.[6]

-

Slow Imine Formation: If the formation of the imine is slow, the reducing agent will have a greater opportunity to reduce the aldehyde directly.

Solutions & Scientific Rationale:

-

Choice of Reducing Agent: As mentioned in FAQ 4, use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[6] Its bulkiness and reduced reactivity favor the reduction of the protonated imine over the aldehyde.

-

Optimize pH: The formation of the imine is pH-dependent. An acidic catalyst, such as acetic acid, is often added to facilitate the dehydration step in imine formation. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. The optimal pH is typically in the range of 5-7.

-

Pre-formation of the Imine: Allow the 9-oxononanoic acid and the ammonia source (e.g., ammonium acetate or aqueous ammonia) to stir together for a period before adding the reducing agent. This allows for the equilibrium to favor the formation of the imine.

Problem 3: Low Conversion to 9-Aminononanoic Acid

Probable Causes:

-

Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical.

-

Catalyst Poisoning (for catalytic hydrogenation): If using a method like catalytic hydrogenation, impurities from the ozonolysis step can poison the catalyst (e.g., Palladium on carbon).

-

Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.

Solutions & Scientific Rationale:

-

Stoichiometry of Reagents: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents) to ensure complete reduction of the imine.

-

Purification of the Intermediate: If catalytic hydrogenation is the chosen method, it is highly recommended to purify the 9-oxononanoic acid after the ozonolysis workup to remove any potential catalyst poisons.

-

Solvent Selection: Choose a solvent system in which all reactants are soluble. For reductive aminations with borohydride reagents, common solvents include dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).

Experimental Protocol: Reductive Amination using Sodium Triacetoxyborohydride

-

Dissolve 9-oxononanoic acid and an ammonia source (e.g., ammonium acetate, typically 1.5-2.0 equivalents) in a suitable solvent like methanol or dichloromethane.

-

Add a catalytic amount of acetic acid to adjust the pH.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.2-1.5 equivalents) in portions.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent.

-

The purification of the final amino acid may require techniques like crystallization or ion-exchange chromatography.[11][12]

Visualization of Reaction Pathways

Ozonolysis of Oleic Acid and Side Reactions

Caption: Ozonolysis of oleic acid showing primary products and major side reaction pathways.

Reductive Amination of 9-Oxononanoic Acid

Caption: Reductive amination pathway and the competing side reaction.

References

-

Zahardis, J., & Petrucci, G. A. (2007). The oleic acid-ozone heterogeneous reaction system: products, kinetics, secondary chemistry, and atmospheric implications of a model system – a review. Atmospheric Chemistry and Physics, 7(5), 1237–1274. [Link]

-

Woden, B., et al. (2021). Ozonolysis of fatty acid monolayers at the air–water interface. Atmospheric Chemistry and Physics, 21(2), 1325–1340. [Link]

-

Ackman, R. G., et al. (1961). Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid. Canadian Journal of Chemistry, 39(8), 1956-1963. [Link]

-

Li, Y., et al. (2022). Multiphase Ozonolysis of Oleic Acid-Based Lipids: Quantitation of Major Products and Kinetic Multilayer Modeling. Environmental Science & Technology, 56(13), 9343–9353. [Link]

-

Privett, O. S., & Nickell, E. C. (1959). I. OZONOLYSIS OF OLEIC ACID. Canadian Journal of Chemistry, 37(11), 1857-1862. [Link]

-

Berkemeier, T., et al. (2021). Ozonolysis of Oleic Acid Aerosol Revisited: Multiphase Chemical Kinetics and Reaction Mechanisms. ACS Earth and Space Chemistry, 5(12), 3536–3551. [Link]

-

Hearn, J. D., & Smith, G. D. (2006). Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates. Physical Chemistry Chemical Physics, 8(36), 4221-4229. [Link]

-

Steimer, S. S., et al. (2021). Ozonolysis of Oleic Acid Aerosol Revisited: Multiphase Chemical Kinetics and Reaction Mechanisms. ETH Research Collection. [Link]

-

Hung, H. M., et al. (2005). Products and mechanisms of the reaction of oleic acid with ozone and nitrate radical. The Journal of Physical Chemistry A, 109(24), 5349–5360. [Link]

-

Kilgour, J. D., et al. (2022). Electrodynamic balance-mass spectrometry reveals impact of oxidant concentration on product composition in the ozonolysis of oleic acid. Physical Chemistry Chemical Physics, 24(44), 27077-27088. [Link]

-

Kilgour, J. D., et al. (2022). Electrodynamic balance–mass spectrometry reveals impact of oxidant concentration on product composition in the ozonolysis of oleic acid. RSC Publishing. [Link]

-

Tonin, F., et al. (2020). Conversion of Oleic Acid into Azelaic and Pelargonic Acid by a Chemo-Enzymatic Route. Molecules, 25(8), 1894. [Link]

-

Gallimore, P. J., et al. (2017). Comprehensive modeling study of ozonolysis of oleic acid aerosol based on real-time, online measurements of products in the gas and particle phase. Journal of Geophysical Research: Atmospheres, 122(8), 4526-4547. [Link]

-

Dubois, J. L. (2018). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Molecules, 23(10), 2649. [Link]

-

Park, J. B. (2024). Biological Reaction Engineering for the Preparation of C9 Chemicals from Oleic Acid: 9-Aminononanoic Acid, 1,9-Nonanediol, 9-Amino-1-nonanol, and 1,9-Diaminononane. ACS Catalysis. [Link]

-

Park, J. B., et al. (2019). Multi-Step Enzymatic Synthesis of 1,9-Nonanedioic Acid from a Renewable Fatty Acid and Its Application for the Enzymatic Production of Biopolyesters. International Journal of Molecular Sciences, 20(18), 4467. [Link]

-

Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. [Link]

- Dubois, J. L. (2013). Method of synthesis of amino-9-nonanoic acid or its esters from unsaturated natural fatty acids.

-

ResearchGate. (n.d.). Synthesis of 9-aminononanoic acid from oleic acid. [Link]

-

Lirias. (n.d.). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]